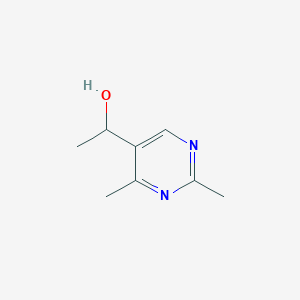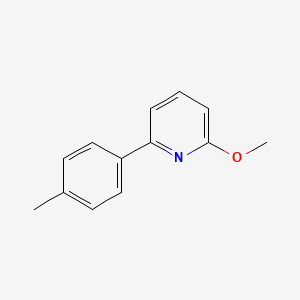
6-chloro-N-ethyl-2,3,4,9-tetrahydro-1H-carbazol-3-amine
Vue d'ensemble
Description
“6-chloro-N-ethyl-2,3,4,9-tetrahydro-1H-carbazol-3-amine” is a chemical compound with the molecular formula C14H17ClN2 . It has been identified as a potential inhibitor of human papillomaviruses .
Molecular Structure Analysis
The molecular structure of “6-chloro-N-ethyl-2,3,4,9-tetrahydro-1H-carbazol-3-amine” is represented by the formula C14H17ClN2 . Its average mass is 248.751 Da and its monoisotopic mass is 248.108032 Da .Applications De Recherche Scientifique
Inhibitor of Human Papillomaviruses
“6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-amine” can be used as an inhibitor of human papillomaviruses . This suggests potential applications in the field of virology and infectious disease research, particularly in the development of antiviral drugs.
Antibacterial Applications
A tetrahydrocarbazole derivative has shown promising results as an antibacterial agent . The methyl and ethyl ester prodrug forms showed minimum inhibitory concentrations in the range of 21-43 μg/mL against representative Gram-negative and Gram-positive bacteria species . This suggests that “6-chloro-N-ethyl-2,3,4,9-tetrahydro-1H-carbazol-3-amine” could potentially have similar antibacterial properties.
Chemical Synthesis
The compound is available for purchase from chemical suppliers , suggesting that it may be used as a reagent or intermediate in chemical synthesis. Its specific applications in this area would depend on the reactions it can participate in, which would need to be determined through further research.
Drug Development
Given its biological activity, “6-chloro-N-ethyl-2,3,4,9-tetrahydro-1H-carbazol-3-amine” could potentially be used in drug development. Its use as an inhibitor of human papillomaviruses and potential antibacterial properties suggest that it could be used to develop new treatments for these infections.
Biochemical Research
The compound’s interactions with biological systems could make it useful in biochemical research. For example, studying how it inhibits human papillomaviruses could provide insights into the virus’s life cycle and mechanisms of infection.
Safety and Handling Research
The compound’s safety data sheet provides information on its hazards and safe handling procedures . This information is crucial for researchers who are working with the compound in a laboratory setting.
Mécanisme D'action
Propriétés
IUPAC Name |
6-chloro-N-ethyl-2,3,4,9-tetrahydro-1H-carbazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17ClN2/c1-2-16-10-4-6-14-12(8-10)11-7-9(15)3-5-13(11)17-14/h3,5,7,10,16-17H,2,4,6,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAERTUSTBUVEJY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1CCC2=C(C1)C3=C(N2)C=CC(=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-chloro-N-ethyl-2,3,4,9-tetrahydro-1H-carbazol-3-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(3,5-dichlorophenyl)-7-hydroxy-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carboxamide](/img/structure/B1425333.png)
![Methyl 2-hydroxy-[1,1'-biphenyl]-4-carboxylate](/img/structure/B1425335.png)
![4-Hydroxythieno[2,3-b]pyridin-6(7H)-one](/img/structure/B1425336.png)



![Ethyl 4-[2-(methylamino)acetyl]piperazine-1-carboxylate](/img/structure/B1425342.png)






